Chemical structure and molecular weight of 2-dodecyl-1-tetradecanol
Chemical structure and molecular weight of 2-dodecyl-1-tetradecanol
Architecting Lipophilic Conjugates: A Technical Guide to 2-Dodecyl-1-tetradecanol (C26H54O)
As the field of lipid nanoparticle (LNP) engineering and immunomodulatory drug delivery advances, the structural precision of lipid excipients has become a critical focal point. This whitepaper provides an in-depth technical analysis of 2-dodecyl-1-tetradecanol , a massive, highly branched aliphatic alcohol. By examining its physicochemical properties, structural logic, and synthetic pathways, this guide serves as a foundational resource for researchers developing lipophilic adjuvants and advanced delivery systems.
Structural Logic & Physicochemical Profiling
2-Dodecyl-1-tetradecanol (CAS: 59219-70-4) is a C26 branched primary alcohol[1]. In the context of drug development, attaching linear long-chain lipids to hydrophilic active pharmaceutical ingredients (APIs) often results in conjugates with high melting points that readily crystallize, rendering them incompatible with the fluid bilayers of liposomes or LNPs.
The structural brilliance of 2-dodecyl-1-tetradecanol lies in its perfect symmetry around the beta-carbon. The main chain (tetradecanol) extends 12 carbons beyond the beta-carbon, matching the exact length of the 12-carbon (dodecyl) branch at the C2 position. This massive, symmetric "V-shaped" hydrocarbon tail fundamentally disrupts crystalline lipid packing, drastically lowering the phase transition temperature and ensuring high fluidity and integration within lipid bilayers.
Quantitative Physicochemical Data The following table summarizes the core molecular parameters of 2-dodecyl-1-tetradecanol[2]:
| Property | Value | Clinical / Chemical Significance |
| IUPAC Name | 2-dodecyltetradecan-1-ol | Defines the symmetric C12/C12 branching at C2. |
| CAS Number | 59219-70-4 | Unique identifier for regulatory sourcing[1]. |
| Molecular Formula | C26H54O | Indicates a fully saturated, stable aliphatic structure[2]. |
| Molecular Weight | 382.71 g/mol | High MW provides massive hydrophobic bulk for anchoring[2]. |
| Exact Mass | 382.417 | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |
| LogP | 9.21 | Extreme lipophilicity; guarantees near-total membrane partitioning[2]. |
| Polar Surface Area (PSA) | 20.23 Ų | Minimal polar footprint, restricted entirely to the primary hydroxyl[2]. |
Synthesis Methodology: Overcoming the Guerbet Limitation
The Causality of Synthetic Choice: Branched primary alcohols are traditionally synthesized via the Guerbet reaction (the base-catalyzed self-condensation of primary alcohols). However, the standard Guerbet reaction mechanism inherently produces an asymmetric branching point where the main chain extension is exactly two carbons longer than the branch (e.g., self-condensation of 1-tetradecanol yields 2-dodecylhexadecan-1-ol).
Because 2-dodecyl-1-tetradecanol requires perfect C12/C12 symmetry, a standard Guerbet self-condensation cannot be used. While a cross-Guerbet reaction between 1-dodecanol and 1-tetradecanol is possible, it yields a statistical mixture of four different alcohols, making purification at scale highly inefficient. Therefore, the Malonic Ester Synthesis is the preferred self-validating protocol for yielding high-purity, symmetric 2-dodecyl-1-tetradecanol.
Protocol 1: High-Purity Synthesis via Malonic Ester Route
This protocol ensures absolute regiocontrol over the symmetric branching.
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Double Alkylation:
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Procedure: To a rigorously anhydrous solution of sodium ethoxide (2.1 eq) in ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 minutes to form the enolate. Slowly add 1-bromododecane (2.1 eq) and reflux for 12 hours.
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Validation: Monitor via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate gradient. The reaction is complete when the intermediate mono-alkylated spot is fully consumed, yielding diethyl didodecylmalonate.
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Saponification & Decarboxylation:
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Procedure: Add KOH (3.0 eq) in a water/ethanol mixture and reflux for 4 hours to yield didodecylmalonic acid. Acidify with 1M HCl and extract with dichloromethane. Isolate the diacid and heat neat at 160–180°C until CO₂ evolution ceases (approx. 2 hours).
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Validation: Fourier-transform infrared spectroscopy (FTIR) must show the disappearance of the split diacid carbonyl stretches and the emergence of a single aliphatic carboxylic acid C=O stretch at ~1710 cm⁻¹, confirming the formation of 2-dodecyltetradecanoic acid.
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Reduction:
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Procedure: Dissolve the 2-dodecyltetradecanoic acid in anhydrous THF. Slowly add this to a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in THF at 0°C. Reflux for 6 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate.
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Validation: ¹H NMR (CDCl₃) must confirm the disappearance of the carboxylic acid proton and the appearance of a triplet-like multiplet at ~3.5 ppm, corresponding to the newly formed -CH₂OH protons of 2-dodecyl-1-tetradecanol.
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Application Workflow: Engineering Lipophilic MDP for LNPs
The primary advanced application of 2-dodecyl-1-tetradecanol is acting as a massive aliphatic aglycon in the synthesis of lipophilic derivatives of muramyl dipeptide (MDP)[3]. MDP is a potent immunomodulator, but its high water solubility leads to rapid systemic clearance. By conjugating MDP to 2-dodecyl-1-tetradecanol, researchers create a lipophilic prodrug that can be stably anchored into the lipid bilayer of LNPs, dramatically enhancing its adjuvant properties and targeting capabilities[4].
Protocol 2: Synthesis of Lipophilic MDP Glycosides
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Oxazoline Formation: Convert peracetylated N-acetylglucosamine to its oxazoline derivative using a Lewis acid catalyst (e.g., TMSOTf) in anhydrous dichloroethane[5].
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Glycosylation: Introduce 2-dodecyl-1-tetradecanol (1.2 eq) to the oxazoline intermediate.
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Causality: The extreme lipophilicity (LogP 9.21) of the C26 chain drives the solubility of the carbohydrate intermediate in organic solvents, facilitating high-yield glycosylation[5].
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Peptide Coupling: Following deprotection and conversion to the muramic acid derivative, couple the lipid-anchored carbohydrate to the dipeptide (L-Ala-D-isoGln) using N-hydroxysuccinimide (NHS) and EDC[5].
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Validation: Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to verify the exact mass of the final lipophilic MDP conjugate prior to microfluidic LNP formulation.
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Process Visualization
The following diagram maps the logical progression from the chemical synthesis of the symmetric C26 lipid tail to its final application in LNP-based immunomodulation.
Synthesis of 2-dodecyl-1-tetradecanol and its integration pathway into LNP adjuvants.
References
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LookChem - Cas 59219-70-4, DODECYLTETRADECANOL Identification & Properties. Retrieved from:[Link]
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ChemSrc - 59219-70-4 DODECYLTETRADECANOL Physical and Chemical Properties. Retrieved from:[Link]
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ResearchGate (V.O. Kuryanov et al.) - Dialkylmethyl beta-glycosides of N-acetylmuramyl-L-Alanyl-D-isoglutamine. Retrieved from:[Link]
